1H-Pyrazole-3-carboxamide, 4,5-dihydro-5-oxo-1-phenyl-
Description
1H-Pyrazole-3-carboxamide, 4,5-dihydro-5-oxo-1-phenyl- is a useful research compound. Its molecular formula is C10H9N3O2 and its molecular weight is 203.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to targetacetylcholinesterase (AChE) , a key enzyme involved in neurotransmission.
Biochemical Pathways
Given its potential inhibitory effect on ache, it may impact thecholinergic synapses in vertebrates, affecting the transmission of neural pulses .
Pharmacokinetics
It’s known that the compound is a solid at room temperature , which may influence its bioavailability and pharmacokinetic profile.
Result of Action
Studies have shown that similar compounds can significantly reduce ache levels , suggesting potential neurophysiological effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compoundFor instance, the compound is known to be stable in a dry environment at room temperature .
Biochemical Analysis
Biochemical Properties
1H-Pyrazole-3-carboxamide, 4,5-dihydro-5-oxo-1-phenyl- plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby modulating the biochemical processes within cells. The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions. Additionally, 1H-Pyrazole-3-carboxamide, 4,5-dihydro-5-oxo-1-phenyl- can form complexes with proteins, altering their conformation and stability, which in turn affects their biological activity .
Cellular Effects
The effects of 1H-Pyrazole-3-carboxamide, 4,5-dihydro-5-oxo-1-phenyl- on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress responses, leading to changes in the levels of reactive oxygen species within cells . Furthermore, 1H-Pyrazole-3-carboxamide, 4,5-dihydro-5-oxo-1-phenyl- can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux and energy production within cells .
Molecular Mechanism
The molecular mechanism of action of 1H-Pyrazole-3-carboxamide, 4,5-dihydro-5-oxo-1-phenyl- involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules, such as enzymes and proteins. By binding to the active sites of enzymes, it can inhibit or activate their catalytic functions, leading to changes in biochemical pathways. Additionally, 1H-Pyrazole-3-carboxamide, 4,5-dihydro-5-oxo-1-phenyl- can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Pyrazole-3-carboxamide, 4,5-dihydro-5-oxo-1-phenyl- have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to 1H-Pyrazole-3-carboxamide, 4,5-dihydro-5-oxo-1-phenyl- has been associated with alterations in cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 1H-Pyrazole-3-carboxamide, 4,5-dihydro-5-oxo-1-phenyl- vary with different dosages in animal models. At low doses, the compound has been shown to exhibit beneficial effects, such as anti-inflammatory and antioxidant activities. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosage ranges, beyond which adverse effects become more pronounced .
Metabolic Pathways
1H-Pyrazole-3-carboxamide, 4,5-dihydro-5-oxo-1-phenyl- is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . Additionally, it can affect the levels of metabolites within cells, leading to changes in cellular energy production and redox balance .
Transport and Distribution
The transport and distribution of 1H-Pyrazole-3-carboxamide, 4,5-dihydro-5-oxo-1-phenyl- within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active transport mechanisms, and its distribution within tissues is influenced by its lipophilicity and binding affinity to plasma proteins . The localization and accumulation of 1H-Pyrazole-3-carboxamide, 4,5-dihydro-5-oxo-1-phenyl- within specific cellular compartments can affect its biological activity and function .
Subcellular Localization
The subcellular localization of 1H-Pyrazole-3-carboxamide, 4,5-dihydro-5-oxo-1-phenyl- is an important factor that influences its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria, nucleus, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications . The localization of 1H-Pyrazole-3-carboxamide, 4,5-dihydro-5-oxo-1-phenyl- within these compartments can modulate its interactions with biomolecules and its overall biological effects .
Properties
IUPAC Name |
5-oxo-1-phenyl-4H-pyrazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c11-10(15)8-6-9(14)13(12-8)7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFXLCCBWAJCHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1=O)C2=CC=CC=C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064310 | |
Record name | 1H-Pyrazole-3-carboxamide, 4,5-dihydro-5-oxo-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7064310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6401-98-5 | |
Record name | 4,5-Dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6401-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Oxo-1-phenyl-2-pyrazoline-3-carboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006401985 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrazole-3-carboxamide, 4,5-dihydro-5-oxo-1-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Pyrazole-3-carboxamide, 4,5-dihydro-5-oxo-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7064310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-oxo-1-phenyl-2-pyrazoline-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.378 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-Oxo-1-phenyl-2-pyrazoline-3-carboxamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT2NK78FK7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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